ethyl 3-(1,4-dimethyl-1H-pyrazole-3-carboxamido)benzofuran-2-carboxylate
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Description
Synthesis Analysis
- Silver-Mediated Cycloaddition : A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles. This method offers mild conditions, broad substrate scope, and excellent functional group tolerance . One-Pot Condensation : Condensation of ketones, aldehydes, and hydrazine monohydrochloride forms pyrazoline intermediates, which can be oxidized to pyrazoles. Alternatively, a more benign oxidation protocol using DMSO and oxygen yields 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles . Hydrogen Transfer Reaction : Ruthenium-catalyzed hydrogen transfer of 1,3-diols with arylhydrazines provides pyrazoles and 2-pyrazolines. Water and hydrogen gas are the only byproducts .
Molecular Structure Analysis
Chemical Reactions Analysis
The compound can participate in various reactions, including cycloadditions, condensations, and N-arylations. These reactions lead to the formation of diverse pyrazole derivatives with potential biological activities .
Scientific Research Applications
Anti-HIV and Anti-platelet Activities
Benzofuran scaffolds possess diverse pharmaceutical activities, including potential applications in anti-HIV and anti-platelet therapies.
Each of these applications would require thorough research and development to determine the efficacy and safety of the specific benzofuran derivative .
properties
IUPAC Name |
ethyl 3-[(1,4-dimethylpyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-4-23-17(22)15-14(11-7-5-6-8-12(11)24-15)18-16(21)13-10(2)9-20(3)19-13/h5-9H,4H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIBDVBCGKQNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=NN(C=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(1,4-dimethyl-1H-pyrazole-3-carboxamido)benzofuran-2-carboxylate |
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